molecular formula C14H22N2O2S B2964006 1-Cyclohexyl-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea CAS No. 1396814-47-3

1-Cyclohexyl-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

Cat. No.: B2964006
CAS No.: 1396814-47-3
M. Wt: 282.4
InChI Key: UIVHYICNVPJKPU-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is a synthetic organic compound that features a cyclohexyl group, a thiophene ring, and a urea moiety

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-Cyclohexyl-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the thiophene ring.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 1-Cyclohexyl-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea include other thiophene derivatives and urea-containing compounds. These compounds may share some chemical properties but differ in their specific biological activities or material properties. For example:

    Thiophene derivatives: These compounds often exhibit unique electronic properties and are used in organic electronics.

    Urea derivatives: These compounds can have diverse biological activities, including acting as enzyme inhibitors or pharmaceuticals.

Properties

IUPAC Name

1-cyclohexyl-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c17-12(13-7-4-10-19-13)8-9-15-14(18)16-11-5-2-1-3-6-11/h4,7,10-12,17H,1-3,5-6,8-9H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVHYICNVPJKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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